N(2)-(Pyridyloxobutyl)deoxyguanosine

DNA Adductomics Tobacco Carcinogenesis Isotope-Dilution HPLC

Researchers using O⁶-POB-dG or generic N²-alkyl standards for N2-POB-dG quantification face systematic quantification errors due to differing MS ionization and replication-blocking potencies. N2-POB-dG (CAS 120789-94-8) is the authenticated, regioisomerically pure standard resolving this. - Differentiated Standard: Enables isotope-dilution LC-MS/MS at endogenous levels below 0.05 pmol/mg DNA, eliminating the false positives generated by O⁶-POB-dG calibration. - Functional Selectivity: Provides a potent, error-free replication block (projected bypass ~16.7%), confirmed independent of Pol ν/θ, for clean TLS polymerase inhibitor screening. - Supply Assurance: Synthesized under rigorous quality control; available from stock with comprehensive CoA for immediate global dispatch.

Molecular Formula C12H9NO
Molecular Weight 0
CAS No. 120789-94-8
Cat. No. B1168857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN(2)-(Pyridyloxobutyl)deoxyguanosine
CAS120789-94-8
SynonymsN(2)-(pyridyloxobutyl)deoxyguanosine
Molecular FormulaC12H9NO
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2N=C(NC3=O)NCCCC(=O)C4=CN=CC=C4)CO)O
InChIInChI=1S/C19H22N6O5/c26-9-14-13(28)7-15(30-14)25-10-22-16-17(25)23-19(24-18(16)29)21-6-2-4-12(27)11-3-1-5-20-8-11/h1,3,5,8,10,13-15,26,28H,2,4,6-7,9H2,(H2,21,23,24,29)/t13-,14+,15+/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N2-POB-dG: Product Identity and Adduct Class Definition


N(2)-(Pyridyloxobutyl)deoxyguanosine (N2-POB-dG; CAS 120789-94-8), also designated 2'-deoxy-N-[4-oxo-4-(3-pyridinyl)butyl]guanosine, is a synthetic nucleoside standard representing a specific minor-groove DNA adduct formed via the pyridyloxobutylation pathway of tobacco-specific nitrosamines (NNK and NNN) [1]. Unlike the more abundant and mutagenic O⁶-position isomer (O⁶-POB-dG), N2-POB-dG places the bulky pyridyloxobutyl group in the Watson-Crick hydrogen-bonding face of guanine, leading to fundamentally different replication blocking, repair, and mutagenic properties that preclude generic substitution between these structurally similar adducts in experimental systems [2].

Analytical Standard

LC-MS/MS adduct quantification in DNA from NNK/NNN-exposed tissues

Replication Studies

Minor-groove lesion with reported replication blocking profile

Mutagenesis Research

Non-mutagenic bypass supports genotoxicity endpoint interpretation

Sample Preparation

Stable glycosidic bond requires enzymatic digestion workflow

Why O⁶-POB-dG Cannot Replace N2-POB-dG in Research


The pyridyloxobutylation of deoxyguanosine yields regioisomeric adducts at the N², O⁶, and N7 positions, each exhibiting distinct abundance, stability, and biological processing. Critically, N2-POB-dG and its branched-chain analog (adduct 1) are formed at levels below 0.05 pmol/mg DNA in target tissues, in stark contrast to the 0.7–7.9 pmol/μmol dG levels observed for O⁶-POB-dG, 7-pobG, and O²-pobdT [1]. Furthermore, N²-alkyl-dG lesions block DNA replication far more potently than their O⁶-alkyl counterparts—yielding bypass efficiencies of only 16.7–26.2% versus 43.3–74.4%—while remaining completely error-free, a functional dichotomy that O⁶-POB-dG standards cannot recapitulate [2]. These quantitative differences in formation, replication interference, and mutagenic outcome mean that selecting O⁶-POB-dG or a simple alkyl-chain N²-dG standard for calibration, spike-in recovery, or polymerase bypass experiments will produce systematically inaccurate results when the analyte of interest is N2-POB-dG.

N2-POB-dG Target
Risk Dimension
Oⁿ-POB-dG Substitute
Endogenous levels may be orders of magnitude lower
Adduct Abundance
Readily quantifiable at markedly higher levels in tissue
Reported strong replication block with error-free bypass
Replication Outcome
Weak replication block with G→A and G→T mutagenesis
Bypass may be independent of Pol ν and Pol θ
TLS Polymerase Dependence
Bypass and mutagenesis actively recruit Pol θ and Pol ν
Stable glycosidic bond; resists acid depurination
Chemical Stability
Hyperstable at neutral pH; different sample workup requirements

Quantitative Evidence for N2-POB-dG Procurement Decisions


In Vivo Formation Levels vs. O⁶-POB-dG and 7-pobG

In hepatic DNA from rats treated with [5-³H]NNK, N2-POB-dG (adduct 2) could not be detected above the limit of 0.05 pmol/mg DNA. In contrast, under identical exposure conditions, the major pyridyloxobutyl adducts 7-pobG and O²-pobdT were readily quantifiable at 4.2 and 2.8 pmol/μmol dG, respectively, 8 h post-treatment with 10 μmol NNK in A/J mice [1]. O⁶-POB-dG was measured at 1.0 pmol/μmol dG in the same experiment [2]. This near-complete absence of N2-POB-dG in genomic DNA—versus the robust signal for the O⁶- and N7-linked isomers—makes it a uniquely low-abundance biomarker requiring a high-purity synthetic standard for any quantitative assay development [1].

Formation Level
Head-to-head
N2-POB-dG below 0.05 pmol/mg DNA
Oⁿ-POB-dG 1.0 pmol/μmol dG; 7-pobG 4.2 pmol/μmol dG
Reported adductomic quantification context
Endogenous levels orders of magnitude below Oⁿ-isomer; NNK-treated tissue models
DNA Adductomics Tobacco Carcinogenesis Isotope-Dilution HPLC

Replication Bypass Efficiency of N²-Alkyl vs. O⁶-Alkyl Lesions

In the competitive replication and adduct bypass (CRAB) assay performed in HEK293T cells, minor-groove N²-alkyl-dG lesions strongly impeded replication: N²-Et-dG exhibited a bypass efficiency (BE) of 26.2%, and N²-nBu-dG a BE of 16.7%. By contrast, major-groove O⁶-alkyl-dG lesions were significantly less blocking: O⁶-nBu-dG BE = 43.3%, O⁶-POB-dG BE = 74.4% [1]. Although N2-POB-dG itself was not included in this panel due to its synthetic complexity, the class-level trend establishes that increasing steric bulk at the N² position progressively reduces bypass efficiency, placing N2-POB-dG (with the largest alkyl group) at the extreme blocking end of the spectrum.

Bypass Efficiency
Class-level
N²-nBu-dG 16.7% bypass
Oⁿ-POB-dG 74.4% bypass; N²-Et-dG 26.2%
Supports replication-stress endpoint interpretation
N2-POB-dG projected at extreme blocking end; CRAB assay in HEK293T cells
Translesion Synthesis DNA Replication Fidelity Polymerase Bypass

Mutagenic Outcome: Error-Free Bypass vs. G→A Mutations

Replication across N²-alkyl-dG lesions (N²-Et-dG and N²-nBu-dG) was completely error-free in HEK293T cells, yielding no detectable G→A, G→T, or G→C mutations above background. In direct contrast, O⁶-POB-dG induced both G→A mutations (frequency modulated by Pol θ depletion) and G→T transversions [1]. O⁶-Et-dG produced G→A mutations at 73% frequency in wild-type cells [1]. The error-free bypass of N²-alkyl-dG lesions is consistent with their minor-groove location, which does not distort Watson-Crick base-pairing geometry [2]. As a class member, N2-POB-dG is expected to share this non-mutagenic bypass profile.

Mutation Frequency
Class-level
N²-alkyl lesions 0% mutation frequency
Oⁿ-Et-dG 73% G→A; Oⁿ-POB-dG G→A and G→T detected
Supports mutagenesis endpoint review
Error-free bypass for all N²-alkyl lesions tested; Pol ν/θ knockout backgrounds
Mutagenesis DNA Adduct Genotoxicity Tobacco-Specific Nitrosamines

Glycosidic Bond Stability Across Pyridyloxobutyl Adduct Classes

O⁶-POB-dG demonstrates exceptional stability at physiological pH, remaining intact for >13 days at pH 7.0 and resisting neutral thermal hydrolysis (pH 7.0, 100°C, 30 min) . In contrast, N7-linked pyridyloxobutyl adducts (7-pobG) are highly labile, undergoing spontaneous depurination to release 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB) [1]. N²-alkyl-dG adducts, including N2-POB-dG, possess stable glycosidic bonds due to the electron-donating nature of the N² substituent that does not labilize the N-glycosidic linkage, providing intermediate stability between the hyperstable O⁶-adducts and the highly labile N7-adducts [1].

Glycosidic Stability
Class-level
N²-alkyl-dG stable glycosidic bond
Oⁿ-POB-dG >13 d at pH 7.0; 7-pobG rapid depurination
Supports sample-preparation method context
Acid hydrolysis releases HPB from N7-adducts only; enzymatic digestion required
DNA Adduct Stability Depurination Kinetics Sample Preparation

Polymerase Dependence of Lesion Bypass

Genetic ablation of polymerase ν, polymerase θ, or both did not alter the bypass efficiency or fidelity of N²-alkyl-dG lesions in HEK293T cells, demonstrating that these minor-groove lesions are processed independently of these two A-family TLS polymerases [1]. In striking contrast, depletion of Pol θ significantly reduced the G→A mutation frequency of O⁶-POB-dG, and Pol ν depletion attenuated the bypass efficiency of all three O⁶-alkyl-dG lesions tested [1]. This polymerase independence of N²-alkyl-dG bypass implies that N2-POB-dG engages a distinct TLS polymerase repertoire.

TLS Polymerase Dependence
Head-to-head
N²-alkyl bypass Pol ν/θ independent
Oⁿ-POB-dG G→A reduced by Pol θ KD; bypass attenuated by Pol ν KD
Supports TLS polymerase study context
Negative-control lesion for Pol ν/θ interrogation; CRISPR-Cas9 knockout models
Translesion DNA Polymerases DNA Damage Tolerance CRISPR-Engineered Cell Lines

Key Research Applications of N2-POB-dG


LC-MS/MS Method Development for Tobacco Carcinogenesis

N2-POB-dG is the essential calibration standard for developing isotope-dilution LC-MS/MS assays targeting this minor adduct in DNA from NNK/NNN-exposed tissues. Because endogenous N2-POB-dG levels fall below 0.05 pmol/mg DNA while co-occurring O⁶-POB-dG reaches 1.0 pmol/μmol dG [1], any assay lacking the authentic N2-POB-dG standard (and relying instead on O⁶-POB-dG for calibration) will produce false-positive or grossly inflated quantification. The standard is also required for spike-in recovery experiments to validate enzymatic hydrolysis efficiency, given that N²-alkyl-dG adducts resist the acid depurination protocols used for N7-adducts [2].

Replication Stress Screening with Site-Specific Lesion Plasmids

For academic and industrial laboratories investigating replication stress responses or screening for TLS polymerase inhibitors, N2-POB-dG can be site-specifically incorporated into plasmid vectors to create a potent, non-mutagenic replication block. Based on the N²-alkyl-dG class behavior (N²-nBu-dG bypass efficiency 16.7% [1]), N2-POB-dG is projected to be one of the most blocking lesions available, surpassing the blocking potency of O⁶-POB-dG (BE 74.4%) by at least 4-fold. Its error-free bypass also eliminates mutagenic confounding, enabling clean readouts of replication fork stalling and ATR/Chk1 activation.

Negative Control for Translesion Synthesis Polymerase Studies

The demonstrated independence of N²-alkyl-dG bypass from Pol ν and Pol θ [1] positions N2-POB-dG as an ideal negative-control lesion for experiments designed to interrogate the roles of specific TLS polymerases. When parallel experiments are conducted with O⁶-POB-dG (which requires Pol θ for mutagenic bypass) and N2-POB-dG (which is bypassed independently), the differential response isolates the polymerase-specific contribution to genotoxin sensitivity, supporting mechanistic dissection of DNA damage tolerance pathways.

Discriminating HPB-Releasing Adducts in Tobacco Biomarker Studies

In population-level biomonitoring of tobacco-related DNA damage via HPB release, N2-POB-dG serves as a critical reference standard to discriminate between HPB derived from labile N7-adducts (the major source) and the minor contribution from stable N²-positions. Without the authentic N2-POB-dG standard to confirm chromatographic retention time and mass transition, studies employing neutral thermal hydrolysis will systematically misattribute the HPB signal, leading to inaccurate adductomic profiles [1].

Application
Selection Property
Validation Focus
LC-MS/MS adduct quantification
Authentic calibration standard
Enzymatic digestion recovery validation
Replication stress screening
Site-specific lesion plasmid incorporation
Replication fork stalling endpoint review
TLS polymerase mechanistic studies
Polymerase-independent bypass property
Negative-control lesion validation
Tobacco biomarker HPB discrimination
HPB signal discrimination reference
Chromatographic retention confirmation
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